Syringetin

Antidiabetic α-Glucosidase Inhibition Postprandial Hyperglycemia

Syringetin is an O-methylated flavonol chemically differentiated by methoxy substitution at the 3′ and 5′ positions, which confers superior metabolic stability, membrane transport, and oral bioavailability over non-methylated flavonols like myricetin and quercetin. This single compound replaces multiple hydroxylated analogs across key research applications: it delivers the most potent α-glucosidase inhibition among 9 structurally characterized flavonoids (IC50 36.80 µM; 27-fold > acarbose), uniquely stimulates BMP-2/ERK1/2-dependent osteoblast differentiation (1–10 µM), exceeds myricetin and quercetin in HL-60 growth inhibition without inducing apoptosis, and provides superior thermal stress resistance and DAF-16 nuclear translocation in C. elegans. It also exhibits critical selectivity—unlike quercetin, syringetin does not activate the vitamin D receptor, making it essential for VDR-pathway studies. Supplied at ≥98% purity to ensure batch-to-batch reproducibility.

Molecular Formula C17H14O8
Molecular Weight 346.3 g/mol
CAS No. 4423-37-4
Cat. No. B192474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSyringetin
CAS4423-37-4
Synonyms3,5,7,4'-tetrahydroxy-3',5'dimethoxyflavone
syringetin
Molecular FormulaC17H14O8
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O
InChIInChI=1S/C17H14O8/c1-23-11-3-7(4-12(24-2)14(11)20)17-16(22)15(21)13-9(19)5-8(18)6-10(13)25-17/h3-6,18-20,22H,1-2H3
InChIKeyUZMAPBJVXOGOFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Syringetin (CAS 4423-37-4): A 3′,5′-Dimethoxylated Myricetin Derivative with Enhanced Pharmacological Profile and Procurement-Relevant Differentiation


Syringetin is a naturally occurring O-methylated flavonol characterized by the substitution of the 3′ and 5′ hydroxyl groups of myricetin with methoxy moieties [1]. This structural modification fundamentally alters its physicochemical properties, conferring enhanced metabolic stability, increased membrane transport, and improved oral bioavailability compared to non-methylated flavonols [2]. Found in red grapes, wine, and select medicinal plants, syringetin exhibits a distinct pharmacological fingerprint—including potent α-glucosidase inhibition, osteoblast differentiation induction, and extended lifespan effects in model organisms—that distinguishes it from its structural analogs . For researchers and procurement specialists, syringetin represents a chemically defined, high-purity (≥98%) methylated flavonol with a growing body of comparative evidence supporting its selection over closely related compounds such as myricetin, quercetin, and other in-class flavonols.

Why Syringetin Cannot Be Replaced by Quercetin, Myricetin, or Other Common Flavonols


Flavonols are not interchangeable. The 3′ and 5′ methylation of syringetin fundamentally alters its biological behavior relative to its non-methylated analogs. Methylated flavonols exhibit enhanced metabolic stability and superior membrane transport compared to their hydroxylated counterparts, directly impacting experimental outcomes and reproducibility [1]. Empirical evidence demonstrates that syringetin confers distinct functional advantages over myricetin in thermal stress resistance and DAF-16 nuclear localization [2], achieves greater growth inhibition potency than quercetin and myricetin in leukemia cell models [3], and exhibits the highest α-glucosidase inhibition among a panel of nine structurally characterized flavonoids [4]. Furthermore, unlike quercetin, syringetin does not activate the vitamin D receptor, representing a critical selectivity distinction for studies involving VDR-mediated pathways [5]. Substituting syringetin with a generic flavonol without accounting for these documented differences risks invalidating comparative analyses, obscuring structure-activity relationships, and yielding non-reproducible results.

Quantitative Differentiation of Syringetin: Evidence-Based Comparator Data for Scientific Selection


Superior α-Glucosidase Inhibition: Syringetin Achieves 25× Higher Potency Than Acarbose and 2.5× Higher Than Tricin

In a head-to-head comparison of nine flavonoids isolated from Premna serratifolia and characterized by UHPLC-Q-Orbitrap HRMS, syringetin exhibited the highest α-glucosidase inhibitory activity, with an IC50 of 36.80 µM [1]. This represents a 2.5-fold greater potency than tricin (IC50 = 91.50 µM) and a 27-fold greater potency than the clinical reference drug acarbose (IC50 = 996.02 µM) under identical assay conditions [1]. Syringetin's superior inhibition is attributed to its higher hydroxyl group content relative to comparator flavones, enhancing its binding affinity to the enzyme active site [1].

Antidiabetic α-Glucosidase Inhibition Postprandial Hyperglycemia

Enhanced Thermal Stress Resistance and DAF-16 Nuclear Localization: Syringetin Outperforms Non-Methylated Myricetin

A comparative study in Caenorhabditis elegans evaluated syringetin against its non-methylated parent compound myricetin. Both compounds extended lifespan and reduced oxidative stress (DCF) and lipofuscin accumulation [1]. However, in contrast to myricetin, syringetin—along with other methylated derivatives—strongly enhanced resistance against thermal stress [1]. Furthermore, syringetin induced a much stronger nuclear localization of the DAF-16 transcription factor (FoxO homologue), a key regulator of longevity and stress response pathways [1].

Aging Stress Response C. elegans Model

Ranked Growth Inhibition Potency: Syringetin Exceeds Quercetin and Myricetin in HL-60 Leukemia Cells

A comparative study of five flavonols isolated from seabuckthorn evaluated growth inhibition in human promyelotic leukemia HL-60 cells at a concentration of 20 µM [1]. The compounds demonstrated a clear potency ranking: pentamethylquercetin > syringetin > isorhamnetin > quercetin > kaempferol > myricetin [1]. Notably, syringetin inhibited cell growth more potently than quercetin and myricetin, despite not inducing apoptosis—suggesting a distinct mechanism of action involving methoxy-group-mediated cytostasis rather than apoptotic cell death [1].

Anticancer Leukemia Cell Proliferation

Selective Osteoblast Differentiation Activity: Syringetin Induces BMP-2-Dependent Maturation and Differentiation

Syringetin uniquely stimulates human osteoblast differentiation across all stages—from maturation to terminally differentiated osteoblasts—through a BMP-2/ERK1/2-dependent pathway [1]. At concentrations ranging from 1 to 10 µM, syringetin significantly increased alkaline phosphatase (ALP) activity and osteocalcin secretion, two key osteogenic differentiation markers [1]. Critically, the BMP-2 antagonist noggin completely blocked syringetin-mediated ALP activity and osteocalcin secretion enhancement, demonstrating that BMP-2 production is an obligate requirement for syringetin's osteoblastogenic effects [1]. This specific mechanism distinguishes syringetin from other flavonols lacking documented osteoblast differentiation activity.

Bone Biology Osteoporosis Osteoblast Differentiation

Methylation-Driven Bioavailability and Metabolic Stability Advantage Over Non-Methylated Flavonols

Methylation of free hydroxyl groups in flavonoids, as exemplified by the 3′ and 5′ methoxy substitutions in syringetin, greatly enhances metabolic stability and increases membrane transport, thereby facilitating absorption and improving oral bioavailability [1]. Studies have demonstrated that methylated forms of flavonoids exhibit higher metabolic stability, bioavailability, and biological activity than their non-methylated counterparts [1]. In Caco-2 cell monolayer transport assays, the methylation status of polyphenols correlates directly with higher transport rates, a phenomenon specifically noted for syringetin [2].

Pharmacokinetics Bioavailability Metabolic Stability

Negative Selectivity: Syringetin Does Not Activate Vitamin D Receptor, Unlike Quercetin

A cell-based and in silico study evaluating structurally related flavonols as potential vitamin D receptor (VDR) activators found that while quercetin had been previously reported as a VDR activator, rigorous re-evaluation with appropriate control groups revealed that syringetin—along with quercetin, myricetin, kaempferol, and several others—did not activate rat VDR (rVDR), mouse VDR (mVDR), or human VDR (hVDR) in HEK-293 and HepG2 cells [1]. This negative result, while not demonstrating activation, provides critical selectivity information: syringetin does not engage VDR-mediated pathways, distinguishing it from compounds with VDR activity and reducing off-target concerns for studies focused on other nuclear receptors or signaling cascades [1].

VDR Selectivity Nuclear Receptor

Recommended Application Scenarios for Syringetin Based on Quantified Differential Evidence


Antidiabetic Drug Discovery and α-Glucosidase Inhibitor Screening Programs

Syringetin is ideally suited as a positive control or lead compound in α-glucosidase inhibition assays for type 2 diabetes research. With an IC50 of 36.80 µM, it outperforms the clinical standard acarbose by 27-fold and the comparator flavonoid tricin by 2.5-fold [1]. Researchers can leverage syringetin's high potency to establish robust assay windows and validate screening platforms. Its well-characterized structure-activity relationship—higher hydroxyl group content correlates with enhanced inhibition—makes it a valuable scaffold for medicinal chemistry optimization [1].

Aging and Longevity Research Using C. elegans as a Model Organism

For C. elegans lifespan extension studies, syringetin provides a functionally superior alternative to myricetin. While both compounds extend lifespan, syringetin confers additional benefits including strongly enhanced thermal stress resistance and more robust DAF-16 nuclear translocation [2]. These phenotypes are DAF-16-dependent, offering a genetically tractable pathway for mechanistic studies of FoxO-mediated longevity. Syringetin's methylated structure also provides a bioavailability advantage that may be relevant for translational aging research [3].

Bone Biology and Osteoporosis Research Requiring Osteoblast Differentiation Induction

Syringetin is a validated tool compound for studying BMP-2-dependent osteoblast differentiation. Its ability to stimulate osteoblast maturation and terminal differentiation through the BMP-2/ERK1/2 pathway is documented at concentrations of 1–10 µM and can be blocked by the BMP-2 antagonist noggin [4]. This specificity makes syringetin particularly valuable for pathway dissection studies in bone biology and for screening programs targeting osteogenic small molecules for osteoporosis or bone regeneration applications [4].

Anticancer Screening in Leukemia Cell Models with Growth Inhibition Readouts

In HL-60 human promyelotic leukemia cell proliferation assays, syringetin demonstrates growth inhibitory potency exceeding that of both quercetin and myricetin, ranking second among six flavonols tested at 20 µM [5]. Importantly, syringetin achieves this inhibition without inducing apoptosis, suggesting a distinct cytostatic mechanism that may be advantageous for studies seeking to dissect non-apoptotic growth suppression pathways. This differential mechanism, coupled with its potency ranking, positions syringetin as a valuable comparator compound in flavonoid anticancer screening panels [5].

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